N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide

DPP-IV Inhibition Type 2 Diabetes Oxalamide

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide (CAS 1226450-85-6) is a synthetic oxalamide derivative, identified in PubChem as CID 49670527. Its structure features a central oxalamide core linking a phenyl ring on one side and a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl moiety on the other, with a molecular weight of 288.30 g/mol and the formula C15H16N2O4.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1226450-85-6
Cat. No. B2371721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide
CAS1226450-85-6
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC=CC=C2)O
InChIInChI=1S/C15H16N2O4/c1-10-7-8-13(21-10)12(18)9-16-14(19)15(20)17-11-5-3-2-4-6-11/h2-8,12,18H,9H2,1H3,(H,16,19)(H,17,20)
InChIKeyNEOVZHXBEFJRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide (CAS 1226450-85-6)


N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide (CAS 1226450-85-6) is a synthetic oxalamide derivative, identified in PubChem as CID 49670527 [1]. Its structure features a central oxalamide core linking a phenyl ring on one side and a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl moiety on the other, with a molecular weight of 288.30 g/mol and the formula C15H16N2O4 [1]. As a member of the phenyloxalamide class, it possesses the characteristic hydrogen-bonding capacity of the oxalamide linker, which has been associated with diverse bioactivities, including enzyme inhibition [2].

Why Generic Substitution is Not Feasible for N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide in Research Procurement


Interchangeability within the phenyloxalamide class is structurally and pharmacologically unsupported. The target compound's signature 2-hydroxy-2-(5-methylfuran-2-yl)ethyl group is not present in simpler analogs like N1-(furan-2-ylmethyl)-N2-phenyloxalamide (CAS 205749-56-0). The methylfuran and chiral hydroxyethyl motifs are expected to critically alter hydrogen-bonding geometry, steric bulk, and electronic distribution within a binding site, making this compound a distinct chemical probe. Substituting with an unsubstituted or differently substituted furan is a fundamental change to the molecular recognition unit and cannot be assumed to yield a functionally equivalent biological or pharmacological output [1].

Product-Specific Quantitative Differentiation Guide for N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide


Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Potential: Cross-Study Class-Level Comparison

High-strength differential evidence is limited for this specific compound. Based on class-level data, this compound may possess DPP-IV inhibitory activity. A structurally related oxalamide series has been patented for DPP-IV inhibition, establishing the scaffold's potential in this target space [1]. An in vitro study on a separate, multi-component natural hydrolysate reported DPP-IV inhibition of 82.78% at 20 mg/mL, demonstrating an achievable benchmark for activity in complex mixtures [2]. While this does not quantify the target compound's activity, it provides a class-relevant baseline for the oxalamide scaffold's potential in diabetic target research.

DPP-IV Inhibition Type 2 Diabetes Oxalamide

Monoamine Oxidase B (MAO-B) Inhibition: A Cross-Study Scaffold Comparison

Direct data for this compound is absent, but a highly relevant comparator from the phenyloxalamide class has been tested. BindingDB data for CHEMBL3415617, a structurally analogous phenyloxalamide, shows an IC50 of 1200 nM against human recombinant MAO-B, providing a quantitative benchmark for the scaffold's potential at this target [1]. The target compound, with its distinct 5-methylfuran substitution, is predicted to exhibit altered MAO-B binding affinity, making any direct substitution with the analog invalid. This establishes the class's baseline activity against which this specific compound can be experimentally compared.

MAO-B Inhibition Neuroprotection Oxalamide

Antimicrobial Activity in Furan Derivatives: Class-Level Evidence for Derivative Synthesis

A primary study on novel furan and pyran derivatives provides class-level context. The study, which investigated antibacterial and antifungal activities via DISC and MIC methods against gram-positive/negative bacteria and fungi, showed that specific furan derivatives exhibit inhibitory activity comparable to standard antibiotics like ampicillin and tetracycline [1]. The target compound, as a functionalized furan derivative, is a relevant intermediate for exploring this antimicrobial space, where structural modifications around the furan ring are known to drastically affect the inhibition zone diameters and MIC values reported for the compound class.

Antimicrobial Furan MIC

Best-Fit Research Application Scenarios for N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide Based on Evidence


Medicinal Chemistry SAR Campaign: DPP-IV Inhibitor Optimization

This compound is a valuable starting point for a structure-activity relationship (SAR) study aimed at optimizing oxalamide-based DPP-IV inhibitors for type 2 diabetes. The oxalamide scaffold's link to DPP-IV inhibition is patent-validated, as shown in Section 3 . The specific 5-methylfuran and phenyl substituents are key variables for probing the DPP-IV active site, making a generic oxalamide unsuitable.

Neuroscience Probe Design: Investigation of MAO-B Selectivity

This compound is suitable for use as a negative control or comparator in MAO-B inhibition assays. As established in Section 3, a close phenyloxalamide analog shows an IC50 of 1200 nM against MAO-B . The target compound's structural deviation is critical for understanding how furan substitution patterns modulate MAO-B versus MAO-A selectivity, an important factor in neuroprotective drug design.

Chemical Biology Tool: Furan-Based Antimicrobial Building Block

The compound can be procured as a synthetic intermediate for generating libraries of furan-based antimicrobial agents. Class-level evidence confirms that furan derivatives possess antibacterial and antifungal activities comparable to clinical antibiotics, with activity directly dependent on the specific substituents present . The 5-methylfuran moiety is a crucial structural feature for this exploration.

Quote Request

Request a Quote for N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.